Hexafluoroisopropyl methyl ether

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Ethyl Ethers - Flurothyl - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

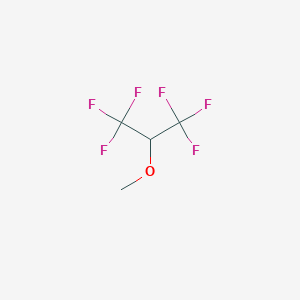

3D Structure

Propiedades

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-methoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F6O/c1-11-2(3(5,6)7)4(8,9)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXYDFNVQBICRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157187 | |

| Record name | Hexafluoroisopropyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13171-18-1 | |

| Record name | Hexafluoroisopropyl methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13171-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iso-indoklon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013171181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,1,3,3,3-hexafluoro-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexafluoroisopropyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,3,3-hexafluoro-2-methoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1,3,3,3-HEXAFLUORO-2-METHOXY-PROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8YMW3PAU7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hexafluoroisopropyl Methyl Ether: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the fundamental properties of hexafluoroisopropyl methyl ether. The information is curated for professionals in research, scientific, and drug development fields, presenting core data in a structured and accessible format. This guide includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of this compound's characteristics and applications.

Chemical and Physical Properties

This compound, also known as 1,1,1,3,3,3-hexafluoro-2-methoxypropane or sevoflurane impurity B, is a fluorinated ether with a range of applications stemming from its unique physical and chemical properties. It is a colorless liquid with low water solubility and is soluble in most organic solvents.[1] Its high chemical stability makes it a versatile solvent for various chemical reactions.[1]

Identification and General Properties

| Property | Value | Source |

| Chemical Name | 1,1,1,3,3,3-Hexafluoroisopropyl methyl ether | [2] |

| Synonyms | Isoindoklon, 2-methoxy-1,1,1,3,3,3-hexafluoropropane | [3][4] |

| CAS Number | 13171-18-1 | [1][3] |

| Molecular Formula | C4H4F6O | [1][2][3] |

| Molecular Weight | 182.06 g/mol | [2][5] |

| Appearance | Colorless liquid | [1][3] |

| Purity | ≥98% (GC) / ≥99% | [3][5] |

Physical Properties

| Property | Value | Conditions | Source |

| Boiling Point | 49 - 51 °C | [3] | |

| 50 °C | [4][5] | ||

| 60-62°C | [1] | ||

| Melting Point | -75°C | [1] | |

| Density | 1.39 g/mL | [3][5] | |

| 1.6 g/mL | at 25°C | [1] | |

| Refractive Index | 1.28 | [3][4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Method | Data |

| SMILES String | FC(F)(F)C(OC)C(F)(F)F |

| InChI Key | VNXYDFNVQBICRO-UHFFFAOYSA-N |

Safety and Handling

This compound is considered to have low acute toxicity but may cause skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Proper safety precautions should be observed during handling.

Hazard Identification

| Hazard | Description |

| GHS Classification | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[6] |

| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[6] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501[6] |

Handling and Storage Recommendations

-

Handling: Wear protective gloves, protective clothing, eye protection, and face protection.[6] Use only outdoors or in a well-ventilated area.[6] Avoid breathing fumes, mist, spray, and vapors.[6]

-

Storage: Store in a cool, dry, and well-ventilated area away from heat sources and incompatible materials such as strong oxidizing agents and strong bases.[1][6] Keep the container tightly closed.[6] Recommended storage temperature is 2 - 8 °C.[3]

Applications

This compound has a diverse range of applications owing to its distinct properties.

-

Solvent: It is utilized as a solvent in various chemical reactions, particularly in the synthesis of fluorinated compounds, due to its ability to dissolve a wide range of organic materials.[3] Its high dissolving power for both polar and non-polar compounds makes it a valuable solvent.[1]

-

Electronics Industry: In the manufacturing of electronic components, it is used to dissolve and remove photoresist materials during the etching process.[1][3] It is also used as a cooling medium for electronic devices due to its excellent thermal stability and electrical properties.

-

Pharmaceutical Development: It serves as a solvent in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][3] It is also known to be a general anesthetic.[4][5]

-

Battery Technology: It is used as a high-performing cosolvent and additive for electrolyte formulations in lithium-ion and sodium-ion batteries, enhancing safety and performance, especially in low-temperature applications.[5]

-

Polymer Chemistry: It is used in the synthesis and processing of fluorinated polymers and in the production of high-performance coatings and adhesives.[1][3]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol is based on the Williamson ether synthesis.

Materials:

-

1,1,1,3,3,3-Hexafluoroisopropanol

-

Methyl halide (e.g., methyl iodide or methyl bromide)

-

A suitable base (e.g., sodium hydride or potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran)

-

Reaction flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.

-

To the reaction flask, add 1,1,1,3,3,3-hexafluoroisopropanol and the anhydrous solvent.

-

Slowly add the base to the solution while stirring. An exothermic reaction may occur; control the addition rate to maintain a manageable temperature.

-

After the base has been added, slowly add the methyl halide to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by carefully adding water.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter to remove the drying agent.

-

Purify the product by distillation, collecting the fraction at the boiling point of this compound.

Caption: Workflow for the synthesis of this compound.

Determination of Boiling Point

Materials:

-

This compound sample

-

Distillation apparatus (distilling flask, condenser, receiving flask)

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

Assemble the distillation apparatus in a fume hood.

-

Place a small volume of the this compound sample and a few boiling chips into the distilling flask.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distilling flask.

-

Begin heating the sample gently with the heating mantle.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

Determination of Density

Materials:

-

This compound sample

-

Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance

-

Water bath for temperature control (optional but recommended)

Procedure using a Pycnometer:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty pycnometer on an analytical balance.

-

Fill the pycnometer with the this compound sample, ensuring no air bubbles are trapped.

-

Place the stopper and wipe any excess liquid from the outside.

-

Weigh the filled pycnometer.

-

The mass of the liquid is the difference between the filled and empty pycnometer weights.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Mechanism of Action as a General Anesthetic

Volatile anesthetics like this compound are understood to exert their effects on the central nervous system primarily by modulating the function of ligand-gated ion channels. The primary targets are the γ-aminobutyric acid type A (GABA-A) receptors and the N-methyl-D-aspartate (NMDA) receptors.

-

Potentiation of GABA-A Receptors: Volatile anesthetics enhance the activity of GABA-A receptors, which are the major inhibitory neurotransmitter receptors in the brain. This potentiation leads to an increased influx of chloride ions into neurons, causing hyperpolarization and making them less likely to fire. This widespread neuronal inhibition contributes to the sedative and hypnotic effects of anesthesia.

-

Inhibition of NMDA Receptors: These anesthetics also inhibit the function of NMDA receptors, which are activated by the excitatory neurotransmitter glutamate. By blocking NMDA receptors, they reduce excitatory neurotransmission, which is thought to contribute to the amnestic and analgesic effects of anesthesia.

Caption: Proposed mechanism of action for this compound.

References

- 1. Inhalational Anesthetic - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Modulation of NMDA receptor function by ketamine and magnesium. Part II: interactions with volatile anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. clinicalpub.com [clinicalpub.com]

- 4. Effects of temperature and volatile anesthetics on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cellular signaling pathways and molecular mechanisms involving inhalational anesthetics-induced organoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhaled Anesthetics: Mechanisms of Action | Anesthesia Key [aneskey.com]

Physicochemical Characteristics of Hexafluoroisopropyl Methyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Hexafluoroisopropyl methyl ether, systematically named 1,1,1,3,3,3-hexafluoro-2-methoxypropane and also known by the common anesthetic name Sevoflurane, is a highly fluorinated ether.[1] Its unique properties, including high density, low viscosity, non-flammability, and versatile solvency, have made it a compound of significant interest.[2][3][4] Initially recognized for its application as a general anesthetic, its utility has expanded into various industrial and research sectors.[2][5] This guide provides an in-depth summary of its core physicochemical characteristics, outlines the standardized experimental protocols for their determination, and discusses its applications relevant to research and development. In the pharmaceutical industry, it is employed as a solvent in the synthesis of intermediates and active pharmaceutical ingredients (APIs) due to its high solubilizing capacity and chemical stability.[6] Furthermore, it serves as an important intermediate in the production of other fluorinated compounds.[3] Its low boiling point and non-flammability facilitate safe handling in laboratory settings.[3]

Core Physicochemical Properties

The fundamental physicochemical data for this compound are summarized below. These values represent a synthesis of data from various chemical suppliers and databases. Discrepancies in reported values, such as for boiling point, reflect minor variations in measurement conditions and purity.

Table 1: Identifiers and General Properties

| Property | Value |

| Chemical Name | 1,1,1,3,3,3-hexafluoro-2-methoxypropane[1] |

| Common Name | Sevoflurane[7] |

| CAS Number | 13171-18-1 |

| Molecular Formula | C₄H₄F₆O[3][6] |

| Molecular Weight | 182.06 g/mol [1][8] / 183.07 g/mol [6] |

| Appearance | Colorless, clear liquid[3][6] |

Table 2: Thermodynamic and Physical Properties

| Property | Value | Conditions |

| Boiling Point | 49 - 51 °C[3] / 50 °C[2][9] / 50 - 50.5 °C[10] / 58.5 °C[11] / 60-62°C[6] | At standard atmospheric pressure |

| Melting Point | < 25 °C[11] / -75 °C[6] | |

| Density / Specific Gravity | 1.39 g/mL[2][12] / 1.5 g/mL[13] / 1.6 g/mL[6] | At 25 °C[6][13] |

| Vapor Pressure | 157.0 mmHg (20.9 kPa)[7][11] | At 20 °C |

| 17.81 - 101.325 kPa | At 10 - 50.95 °C[9] | |

| 909 mmHg (121.2 kPa)[13] | At 25 °C[13] | |

| Refractive Index | 1.28[3][12] / 1.284[9] | |

| LogP (Octanol/Water) | 1.807[9][14] / 2.4[11] | At 25 °C and pH 6-8[9][14] |

Table 3: Solubility and Stability

| Property | Description |

| Water Solubility | Low solubility / Slightly soluble[4][6] |

| Organic Solvent Solubility | Miscible with ethanol, ether, chloroform, and benzene.[4] Soluble in most organic solvents.[6] |

| Stability | Chemically stable under normal conditions.[6] Incompatible with strong oxidizing agents and strong bases.[6] |

Experimental Protocols

The determination of physicochemical properties requires standardized and reproducible methodologies. The protocols outlined below are based on internationally accepted standards, primarily the OECD Guidelines for the Testing of Chemicals, which ensure data consistency and reliability for regulatory and research purposes.[15][16][17]

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which a substance's vapor pressure equals the surrounding atmospheric pressure.[8]

-

Principle: This method involves heating the liquid and measuring the temperature at which the liquid and vapor phases are in equilibrium. Several techniques are permitted, including the dynamic method, distillation, and the Siwoloboff method.[2][8] The Siwoloboff method is suitable for small sample volumes.

-

Apparatus:

-

Heating bath (e.g., oil bath or heating block).

-

Sample tube containing the liquid.

-

A smaller, inverted capillary tube (fused at the top) placed inside the sample tube.

-

Calibrated thermometer or temperature probe.

-

-

Procedure (Siwoloboff Method):

-

A small amount of the liquid sample (this compound) is placed in the sample tube.

-

The inverted capillary tube is placed inside the sample tube. This traps a small amount of air.

-

The assembly is slowly heated in the bath. The thermometer bulb should be positioned close to the sample tube.

-

As the temperature approaches the boiling point, the trapped air expands, and a stream of bubbles will be seen emerging from the bottom of the inverted capillary.[18]

-

Heating is continued until a rapid and continuous stream of bubbles is observed.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the bubble stream stops and the liquid begins to be drawn back into the capillary tube.[18]

-

The observed boiling point should be corrected to standard atmospheric pressure (101.325 kPa).

-

Vapor Pressure Determination (OECD Guideline 104)

Vapor pressure is a measure of a substance's volatility.[13][16]

-

Principle: This guideline describes several methods, including the static method, dynamic method, and isoteniscope method, each applicable to different vapor pressure ranges.[13][16] The static method directly measures the pressure exerted by the vapor in equilibrium with the liquid at a specific temperature in a closed system.

-

Apparatus:

-

A vacuum-tight sample vessel with a connection to a pressure measuring device (manometer).

-

A thermostat or temperature-controlled bath to maintain a constant sample temperature.

-

Vacuum pump for degassing the sample.

-

-

Procedure (Static Method):

-

The liquid sample is placed in the sample vessel.

-

The sample is thoroughly degassed to remove dissolved air, typically by repeated freeze-pump-thaw cycles under vacuum.[19]

-

The vessel is placed in the thermostat and allowed to reach thermal equilibrium at the desired temperature.[19]

-

The pressure of the vapor in the headspace above the liquid is measured using the manometer. This is the vapor pressure at that temperature.[19]

-

Measurements are repeated at a minimum of two other temperatures to establish the vapor pressure curve.[14][16]

-

Density Determination (OECD Guideline 109)

Density is the mass of a substance per unit volume.

-

Principle: Several methods are available, including the use of a hydrometer, an oscillating densitometer, or a pycnometer.[20][21][22] The pycnometer method is a precise technique for liquids.

-

Apparatus:

-

A pycnometer (a glass flask with a precisely known volume).

-

An analytical balance (accurate to at least 0.1 mg).

-

A constant temperature bath.

-

-

Procedure (Pycnometer Method):

-

The empty, clean, and dry pycnometer is weighed precisely.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in the constant temperature bath (e.g., 25°C) until it reaches thermal equilibrium. The volume is adjusted precisely to the calibration mark.

-

The outside of the pycnometer is carefully dried, and it is weighed again.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

-

Water Solubility Determination (OECD Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.[9]

-

Principle: The "flask method" is suitable for substances with solubility greater than 10⁻² g/L. It involves saturating water with the test substance and measuring the concentration in the aqueous phase.[5][9]

-

Apparatus:

-

Glass flasks with stoppers.

-

A constant temperature shaker or magnetic stirrer.

-

Centrifuge or filtration system to separate undissolved substance.

-

An analytical method to quantify the substance in the aqueous phase (e.g., Gas Chromatography).

-

-

Procedure (Flask Method):

-

An excess amount of this compound is added to a known volume of distilled water in a flask.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 20°C) for a sufficient time to reach equilibrium (typically 24 hours).

-

After agitation, the mixture is allowed to stand to let the phases separate. Centrifugation is used to ensure complete separation of the excess undissolved ether.

-

A sample is carefully taken from the clear aqueous phase.

-

The concentration of the dissolved ether in the aqueous sample is determined using a validated analytical technique. This concentration represents the water solubility.

-

Partition Coefficient (n-octanol/water) Determination (OECD Guideline 107)

The n-octanol/water partition coefficient (Pow) is a measure of a chemical's lipophilicity and is crucial for predicting environmental fate and bioaccumulation.[23]

-

Principle: The "shake flask method" involves dissolving the substance in a two-phase system of n-octanol and water and measuring its concentration in each phase at equilibrium.[17][24] The Pow is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[25]

-

Apparatus:

-

Separatory funnels or centrifuge tubes with stoppers.

-

Mechanical shaker.

-

Centrifuge.

-

Analytical instrumentation (e.g., GC, HPLC) to determine the concentration in each phase.

-

-

Procedure (Shake Flask Method):

-

n-Octanol and water are pre-saturated with each other by mixing and allowing them to separate.

-

A known amount of this compound is dissolved in either the n-octanol or water phase.

-

The two phases are combined in a vessel at a specific volume ratio and shaken vigorously at a constant temperature until equilibrium is reached.[24][25]

-

The mixture is centrifuged to ensure a clean separation of the two layers.[24]

-

Aliquots are carefully taken from both the n-octanol and the aqueous layers.

-

The concentration of the ether in each phase is measured using a suitable analytical method.

-

The partition coefficient (Pow) is calculated as: Pow = C_octanol / C_water. The result is typically expressed as its base-10 logarithm, LogP.[25]

-

Logical Workflow for Physicochemical Characterization

A note on visualization: As a text-based AI, I am unable to generate visual diagrams using Graphviz (DOT language). The following represents a textual description of a logical workflow for characterizing a novel liquid substance like this compound.

Caption: Logical workflow for the physicochemical characterization of a liquid chemical.

References

- 1. oecd.org [oecd.org]

- 2. laboratuar.com [laboratuar.com]

- 3. store.astm.org [store.astm.org]

- 4. halocarbonlifesciences.com [halocarbonlifesciences.com]

- 5. filab.fr [filab.fr]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Medical Pharmcology: Practice Anesthesia Problems (Heats of Vaporization) [pharmacology2000.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. store.astm.org [store.astm.org]

- 11. Sevoflurane | C4H3F7O | CID 5206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. oecd.org [oecd.org]

- 13. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 14. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]

- 15. standards.iteh.ai [standards.iteh.ai]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 19. consilab.de [consilab.de]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 23. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 24. oecd.org [oecd.org]

- 25. biotecnologiebt.it [biotecnologiebt.it]

Hexafluoroisopropyl methyl ether CAS number 13171-18-1

An In-depth Technical Guide to Hexafluoroisopropyl Methyl Ether CAS Number: 13171-18-1

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of this compound (HFIPME). It covers its core properties, applications, and safety considerations, with a focus on its utility in laboratory and industrial settings.

Physicochemical Properties

This compound, also known as 1,1,1,3,3,3-hexafluoro-2-methoxypropane, is a fluorinated ether characterized by its high density, low viscosity, and chemical inertness. Its highly fluorinated structure imparts unique properties that distinguish it from conventional hydrocarbon ethers. A summary of its key quantitative properties is provided below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄F₆O | [1][2][3] |

| Molecular Weight | 182.07 g/mol | [1][2][4] |

| Appearance | Colorless Liquid | [1][2] |

| Boiling Point | 49 - 62 °C | [1][2] |

| Melting Point | -75 °C | [1] |

| Density | 1.39 - 1.6 g/mL (at 25 °C) | [1][2] |

| Refractive Index | ~1.28 | [2] |

| Solubility | Low solubility in water; soluble in most organic solvents.[1] |

Synthesis

Detailed industrial synthesis protocols are often proprietary. However, publicly available information and patents describe several viable synthetic routes:

-

Williamson Ether Synthesis Variant: A common method involves the reaction of hexafluoroisopropyl alcohol with a methylating agent like a methyl halide (CH₃X, where X = Cl, Br, I) in the presence of a base catalyst.[5] The reaction is typically conducted in a solvent such as acetonitrile, tetrahydrofuran (THF), or dimethylformamide (DMF).[5]

-

From Olefins: An alternative process involves reacting a fluorinated olefin, such as 1,1,1,3,3,3-hexafluoro-2-methoxy-2-propene, with a fluorinating agent.[6]

-

Decarboxylation: Another patented method describes the production of HFIPME through the decarboxylation of 2-methoxy-2-trifluoromethyl-3,3,3-trifluoropropionic acid or its salt.[6]

Applications in Research and Drug Development

The unique properties of HFIPME make it a valuable compound in several high-technology and scientific fields.

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of the inhalation anesthetic Sevoflurane.[7][8] Its high solubilizing capacity and chemical stability also make it a useful solvent for the synthesis of other active pharmaceutical ingredients (APIs) and intermediates.[1]

-

Specialty Solvent: HFIPME is used as a solvent for various chemical reactions, particularly those involving fluorinated compounds.[2] Its ability to dissolve a wide range of both polar and non-polar compounds, combined with its chemical stability, is a significant advantage.[1]

-

Electronics and Materials Science: The compound is utilized in the electronics industry as a cooling medium and for cleaning and etching processes, such as removing photoresist materials from semiconductor devices.[1][7][8] It is also used in the synthesis and processing of fluorinated polymers, high-performance coatings, and adhesives.[1][2]

-

Analytical Chemistry: In analytical settings, it can be employed as a reagent or solvent in techniques like gas chromatography to improve the detection and quantification of certain substances.[2]

Safety and Handling

Proper handling of this compound is critical for laboratory safety.

-

Hazards: The substance is a highly flammable liquid and vapor.[9] It may cause skin, eye, and respiratory irritation.[9][10] Thermal decomposition can generate hazardous products such as carbon oxides and hydrogen fluoride.[4][11]

-

Personal Protective Equipment (PPE): When handling HFIPME, appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, is mandatory.[1][11]

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][11] Emergency eye wash stations and safety showers should be readily accessible.[11]

-

Storage: Store containers in a cool, dry, and well-ventilated location, away from heat sources, sparks, and strong oxidizing agents.[1][7][11] Recommended storage temperatures are often between 2-8 °C.[2][7]

-

Disposal: Dispose of waste in accordance with local, state, and federal environmental regulations, typically via an authorized incinerator.[11] The compound is not readily biodegradable and may have long-term adverse effects on the environment.[1][4]

Experimental Protocols: General Methodology

Specific experimental protocols using HFIPME are highly dependent on the reaction or process. However, a general methodology for its use as a solvent can be outlined.

Objective: To use HFIPME as a solvent for a generic organic reaction.

Materials:

-

This compound (CAS 13171-18-1)

-

Reactants (A and B)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser and heating mantle (if reflux is required)

-

Inert gas line (e.g., Nitrogen or Argon), if reactants are air-sensitive

-

Standard glassware for workup and purification

Procedure:

-

Setup: Assemble the reaction glassware in a fume hood. If the reaction is air or moisture-sensitive, the glassware should be oven-dried and purged with an inert gas.

-

Charging the Flask: To the round-bottom flask, add reactant A and a magnetic stir bar.

-

Solvent Addition: Add the required volume of this compound to the flask to dissolve reactant A. Stir until a homogenous solution is formed.

-

Reactant Addition: Add reactant B to the solution. This can be done at once, or portion-wise, or as a solution in HFIPME via an addition funnel, depending on the reaction's nature.

-

Reaction Conditions:

-

Temperature: Stir the reaction mixture at the desired temperature. Given the boiling point of HFIPME (49-62 °C), heating to reflux can be achieved with a standard heating mantle set to a moderate temperature.

-

Monitoring: Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

-

Workup:

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction if necessary (e.g., with water or a buffer solution). Note that HFIPME has low water solubility, which will facilitate phase separation.[1]

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The low boiling point of HFIPME allows for its efficient removal under reduced pressure.

-

-

Purification: Purify the crude product using standard techniques such as column chromatography, distillation, or recrystallization.

Logical and Experimental Workflows

As HFIPME is primarily a specialty solvent, its selection is a key decision in process and experimental design. The following diagram illustrates a typical workflow for determining when to employ a fluorinated solvent like HFIPME over more conventional options.

Caption: Decision workflow for selecting this compound as a specialty solvent.

References

- 1. aosc.in [aosc.in]

- 2. chemimpex.com [chemimpex.com]

- 3. Propane, 1,1,1,3,3,3-hexafluoro-2-methoxy- [webbook.nist.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. CN102408317B - Preparation method of this compound - Google Patents [patents.google.com]

- 6. EP2479161A1 - A novel process for producing 1,1,1,3,3,3-hexafluoro-2-methoxypropane - Google Patents [patents.google.com]

- 7. This compound(HFE356-mmz)-Shandong Dongyue Future Hydrogen Energy Materials Co.,Ltd. [dyfhem.com]

- 8. This compound - CHENGDU FLUORINCHEM NEW MATERIAL CO., LTD. [fluoropolymer-resin.com]

- 9. This compound | C4H4F6O | CID 25749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to the Molecular Structure and Bonding of Hexafluoroisopropyl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexafluoroisopropyl methyl ether, scientifically known as 1,1,1,3,3,3-hexafluoro-2-methoxypropane, is a fluorinated ether with significant applications across various scientific and industrial domains, including pharmaceuticals, materials science, and electronics. Its unique physicochemical properties, largely dictated by its molecular structure and bonding, make it a subject of considerable interest. This technical guide provides a comprehensive overview of the molecular architecture and bonding characteristics of this compound, supported by a compilation of quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Molecular Identity and Physicochemical Properties

This compound is a colorless liquid with a faint ether-like odor.[1] Its fundamental identifiers and key physicochemical properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 1,1,1,3,3,3-hexafluoro-2-methoxypropane[2] |

| Synonyms | Isoindoklon, HFPM, HFME[2][3] |

| CAS Number | 13171-18-1[2][4] |

| Molecular Formula | C4H4F6O[2][4] |

| Molecular Weight | 182.06 g/mol [4][5] |

| SMILES | COC(C(F)(F)F)C(F)(F)F |

| InChI | InChI=1S/C4H4F6O/c1-11-2(3(5,6)7)4(8,9)10/h2H,1H3[2] |

| Property | Value |

| Boiling Point | 50.9 °C[5] |

| Melting Point | -75 °C[6] |

| Density | 1.39 g/mL at 25 °C |

| Refractive Index | 1.284[5] |

| Solubility | Soluble in most organic solvents; low solubility in water.[1][6] |

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a central propane backbone. The second carbon atom is bonded to a methoxy group (-OCH₃) and two trifluoromethyl groups (-CF₃). The strong electronegativity of the fluorine atoms significantly influences the electronic distribution and geometry of the molecule.

Table of Predicted Molecular Geometry (Exemplary Data)

| Bond | Predicted Bond Length (Å) | Bond Angle | Predicted Bond Angle (°) |

| C-O (ether) | 1.42 | O-C-C | 109.5 |

| C-O (methyl) | 1.43 | C-O-C | 111.8 |

| C-C | 1.54 | C-C-F | 111.0 |

| C-H | 1.09 | F-C-F | 107.8 |

| C-F | 1.35 | H-C-H | 109.5 |

Note: The values presented in this table are exemplary and would be populated with data from specific computational chemistry studies.

The bonding in this compound is predominantly covalent. The C-F bonds are highly polar due to the large difference in electronegativity between carbon and fluorine. This polarity, however, is distributed symmetrically around the two trifluoromethyl groups, resulting in a molecule with a moderate overall dipole moment. The presence of the ether oxygen with its lone pairs of electrons allows for hydrogen bonding with suitable donor molecules.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the Williamson ether synthesis, where hexafluoroisopropanol is reacted with a methylating agent in the presence of a base.[5]

Protocol:

-

Reaction Setup: To a stirred solution of 1,1,1,3,3,3-hexafluoroisopropanol in a suitable polar aprotic solvent (e.g., dimethyl sulfoxide), add a base such as sodium carbonate.[4]

-

Addition of Methylating Agent: Slowly add a methylating agent, for example, methyl chloride, to the reaction mixture.[4]

-

Reaction Conditions: Maintain the reaction temperature between 30 °C and 60 °C and continue stirring for several hours.[5]

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Purification: The product can be purified by distillation.

Spectroscopic Characterization

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

-

¹H NMR: Acquire the proton NMR spectrum. A septet is expected for the CH proton due to coupling with the six equivalent fluorine atoms, and a singlet for the methoxy protons.

-

¹³C NMR: Acquire the carbon NMR spectrum. Distinct signals are expected for the methoxy carbon, the CH carbon, and the CF₃ carbons.

-

¹⁹F NMR: Acquire the fluorine NMR spectrum. A doublet is expected for the six equivalent fluorine atoms due to coupling with the CH proton.

Table of Typical NMR Chemical Shifts (in ppm relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F)

| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |

| ¹H (CH) | ~4.2 | Septet | J(H,F) ≈ 6 Hz |

| ¹H (OCH₃) | ~3.5 | Singlet | - |

| ¹³C (CH) | ~70 | Multiplet | |

| ¹³C (OCH₃) | ~55 | Quartet | |

| ¹³C (CF₃) | ~125 | Quartet | J(C,F) ≈ 280 Hz |

| ¹⁹F (CF₃) | ~-75 | Doublet | J(F,H) ≈ 6 Hz |

Note: These are approximate chemical shift values and can vary depending on the solvent and experimental conditions.

3.2.2 Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Protocol:

-

Sample Preparation: The IR spectrum can be obtained from a neat liquid sample placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Table of Characteristic IR Absorption Frequencies

| Bond Vibration | Frequency Range (cm⁻¹) | Intensity |

| C-H stretch (sp³) | 2950-2850 | Medium-Strong |

| C-O stretch (ether) | 1150-1085 | Strong |

| C-F stretch | 1350-1150 | Very Strong |

Note: The C-F stretching region will likely show multiple strong absorption bands due to the presence of the two trifluoromethyl groups.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable solvent and reagent in various chemical and pharmaceutical applications.[6] Its high chemical stability, ability to dissolve a wide range of compounds, and low boiling point are advantageous in organic synthesis.[6] In the pharmaceutical industry, it can be used as a solvent for the synthesis of active pharmaceutical ingredients (APIs) and intermediates.[6] Furthermore, its fluorinated nature is of interest in the development of fluorinated drugs, where the incorporation of fluorine can enhance metabolic stability and binding affinity.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of this compound. The combination of a flexible ether linkage with two bulky, electron-withdrawing trifluoromethyl groups imparts a unique set of properties to this molecule. The provided quantitative data, though exemplary for molecular geometry, and the detailed experimental protocols for synthesis and spectroscopic characterization serve as a valuable resource for scientists and researchers. A thorough understanding of its molecular characteristics is fundamental to leveraging its full potential in drug development and other advanced applications.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C4H4F6O | CID 25749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 13171-18-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. CN102408317B - Preparation method of this compound - Google Patents [patents.google.com]

- 6. aosc.in [aosc.in]

Technical Guide: Vapor Pressure and Boiling Point of Hexafluoroisopropyl Methyl Ether

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoroisopropyl methyl ether (HFPM), also known by its CAS number 13171-18-1, is a fluorinated ether with a unique set of properties that make it a valuable compound in various scientific and industrial applications. Its chemical structure, featuring a methoxy group attached to a hexafluoroisopropyl moiety, imparts high thermal stability, low toxicity, and excellent solvent capabilities for a wide range of compounds. These characteristics have led to its use as a solvent in chemical synthesis, particularly in the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs), as well as in the electronics industry and as a component in advanced battery electrolytes.[1]

Understanding the relationship between the boiling point of this compound and ambient pressure is critical for its safe handling, distillation, and application in processes conducted under vacuum or elevated pressures. This guide provides a summary of its boiling point at various pressures, outlines the standard experimental methodologies for such determinations, and presents a logical visualization of the pressure-temperature relationship.

Boiling Point Data at Various Pressures

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.[2] Consequently, the boiling point of this compound is highly dependent on the system pressure. At standard atmospheric pressure (101.325 kPa), its boiling point is approximately 50-51°C.[1][3][4] As the pressure decreases, the boiling point also decreases significantly. The available data is summarized in the table below.

| Pressure (kPa) | Pressure (torr) | Boiling Point (°C) |

| 17.81 | 133.6 | 10.0 |

| 101.325 | 760.0 | 50.95 |

Table 1: Experimentally determined boiling points of this compound at different pressures. Data sourced from ChemicalBook.[4][5][6]

Experimental Protocols for Boiling Point Determination

The determination of a liquid's boiling point at various pressures is a fundamental physicochemical measurement. While the specific experimental reports for this compound are not publicly detailed, the data presented is consistent with results obtained from established standard methods. These methods involve precise control of pressure and temperature.

Ebulliometry (Boiling Point Method)

Ebulliometry is a primary technique for accurately measuring the boiling point of a liquid at a controlled pressure.[7] A common apparatus for this is the isoteniscope, as described in ASTM D2879, or a comparative ebulliometric setup.[8][9]

General Protocol:

-

Sample Preparation: A pure sample of this compound is placed in a specialized boiling flask (the ebulliometer).

-

System Evacuation: The apparatus is connected to a vacuum system and a pressure-measuring device (manometer). The system is evacuated to the desired sub-ambient pressure.

-

Heating: The sample is heated, typically with an external heating mantle, to initiate boiling. Boiling stones or a stirrer are used to ensure smooth boiling.

-

Equilibrium Measurement: The system is allowed to reach thermal equilibrium, where the temperature of the vapor is constant and equal to the temperature of the boiling liquid. This temperature is the boiling point at the set pressure.

-

Data Recording: The equilibrium temperature is recorded from a calibrated thermometer or temperature probe, and the corresponding pressure is recorded from the manometer.

-

Iterative Measurements: The procedure is repeated at various pressures to generate a vapor pressure curve.

Thermal Analysis

Modern thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA), can also be used to determine boiling points, as outlined in ASTM E1782.[10]

General Protocol:

-

Sample Encapsulation: A small, precisely weighed amount of the liquid is sealed in a sample pan (e.g., an aluminum pan). A small hole is often pierced in the lid to allow for vapor to escape.

-

Instrument Setup: The sample pan and a reference pan are placed in the DSC/DTA instrument. The instrument's chamber is connected to a pressure control system.

-

Pressurization: The chamber is set to a specific, controlled pressure.

-

Temperature Program: The instrument heats the sample at a constant rate.

-

Boiling Point Detection: An endothermic event is detected as the sample starts to boil. The onset temperature of this endotherm is taken as the boiling point at that pressure.

-

Data Collection: The process is repeated at different pressures to determine the pressure-temperature relationship.

Visualization of Pressure-Boiling Point Relationship

The relationship between pressure and the boiling point of a pure liquid is fundamental. As the external pressure on a liquid decreases, the energy required for the molecules to escape into the vapor phase also decreases, resulting in a lower boiling point. This inverse relationship is a direct consequence of the definition of boiling point: the temperature at which vapor pressure equals the surrounding pressure.

Caption: Logical flow of pressure's effect on boiling point.

References

- 1. Vapor pressure - Wikipedia [en.wikipedia.org]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. bellevuecollege.edu [bellevuecollege.edu]

- 4. store.astm.org [store.astm.org]

- 5. store.astm.org [store.astm.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. store.astm.org [store.astm.org]

- 8. ia600203.us.archive.org [ia600203.us.archive.org]

- 9. books.rsc.org [books.rsc.org]

- 10. store.astm.org [store.astm.org]

Navigating the Solubility Landscape of Hexafluoroisopropyl Methyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hexafluoroisopropyl methyl ether (HFIPME), a fluorinated ether, is emerging as a versatile solvent with significant potential across various scientific disciplines, particularly in the pharmaceutical and polymer chemistry sectors. Its unique properties, including its ability to dissolve a broad spectrum of organic compounds, make it an attractive medium for synthesis, formulation, and analysis. This technical guide provides an in-depth overview of the current understanding of the solubility of organic compounds in HFIPME, outlines a general methodology for solubility determination, and visualizes the experimental workflow.

Core Concepts: Understanding Solubility in HFIPME

This compound (CAS No. 13171-18-1) is a colorless liquid with a boiling point of approximately 50-62°C and a density of around 1.39-1.6 g/mL at 25°C.[1][2][3] Its chemical structure, featuring a highly fluorinated isopropyl group attached to a methyl ether, imparts a unique combination of properties that govern its solvent behavior.

HFIPME is recognized for its capacity to dissolve a wide array of organic materials, encompassing both polar and non-polar compounds.[1][4] This broad solvency is a key advantage in applications where traditional solvents may fall short. In the pharmaceutical industry, HFIPME is utilized in the formulation of drug compounds, where it can enhance solubility and stability, critical factors for effective drug delivery.[4] Furthermore, its application extends to the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) due to its high solubilizing capacity and chemical stability.[1] In the realm of polymer chemistry, HFIPME serves as a solvent for the synthesis and processing of fluorinated polymers and is used in the production of high-performance coatings and adhesives.[1]

While qualitative descriptions of HFIPME's solvent capabilities are prevalent, it is crucial to note that publicly available, specific quantitative solubility data for organic compounds in HFIPME remains limited. Extensive searches of scientific literature, chemical databases, and technical datasheets did not yield structured tables of solubility values (e.g., in g/L or mol/L) for specific solutes at defined temperatures.

Miscibility Profile

HFIPME is reported to be soluble in most organic solvents while exhibiting low solubility in water.[1] This characteristic is important for its application in various chemical processes, including extraction and purification.

Experimental Protocol for Solubility Determination

The absence of specific published protocols for determining solubility in HFIPME necessitates the adaptation of established general methods. The following is a standardized "shake-flask" method, which is a reliable technique for determining the equilibrium solubility of a compound in a solvent. This protocol can be tailored for use with HFIPME, taking into account its volatility.

Objective: To determine the equilibrium solubility of a solid organic compound in this compound (HFIPME) at a specific temperature.

Materials:

-

Organic compound (solute)

-

This compound (solvent)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Syringes and syringe filters (pore size dependent on analytical method, e.g., 0.22 µm or 0.45 µm)

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution:

-

Accurately weigh an excess amount of the solid organic compound into a vial. The excess is crucial to ensure that a saturated solution is formed.

-

Add a known volume of HFIPME to the vial.

-

Securely seal the vial to prevent solvent evaporation, which is particularly important given the volatility of HFIPME.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or incubator set to the desired temperature.

-

Agitate the mixture for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Withdrawal and Preparation:

-

Once equilibrium is established, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe. To avoid drawing up solid particles, it is advisable to withdraw the liquid from the upper portion of the solution.

-

Immediately filter the withdrawn sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Sample Analysis:

-

Dilute the filtered sample with an appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of the solute.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original undiluted sample, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for HFIPME and the specific organic compound being used for detailed safety information.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of an organic compound in HFIPME.

Conclusion

This compound stands out as a promising solvent for a diverse range of organic compounds, offering valuable applications in both research and industrial settings. While the qualitative understanding of its solvent properties is established, the lack of extensive quantitative solubility data highlights a clear area for future research. The standardized experimental protocol provided in this guide offers a robust framework for researchers to systematically investigate and expand the quantitative solubility database for HFIPME, thereby unlocking its full potential in drug development and materials science.

References

In-Depth Technical Guide: Vapor Pressure Curve of Hexafluoroisopropyl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure characteristics of hexafluoroisopropyl methyl ether (HFIPME), a fluorinated ether with growing applications in various scientific fields. This document summarizes key physical properties, presents available vapor pressure data, and details the experimental methodologies used to obtain these measurements.

Physical and Chemical Properties of this compound

This compound, also known as 1,1,1,3,3,3-hexafluoro-2-methoxypropane or HFE-356mmz, is a colorless liquid with the chemical formula C4H4F6O.[1] It is recognized for its unique combination of properties, including low viscosity, good thermal stability, and the ability to dissolve a wide range of substances. These characteristics make it a valuable solvent in organic synthesis, a medium for reactions, and a potential working fluid in Organic Rankine Cycles (ORC).[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13171-18-1 | [1] |

| Molecular Formula | C4H4F6O | [1] |

| Molecular Weight | 182.06 g/mol | |

| Boiling Point | 50 °C | |

| Density | 1.39 g/mL | |

| Saturated Vapor Pressure (at 25°C) | 360 hPa | Daikin Safety Data Sheet |

| Saturated Vapor Pressure (at 25°C) | 909 mmHg (~1212 hPa) | CHENGDU FLUORINCHEM |

| Vapor Pressure Range | 17.81 - 101.325 kPa (at 10 - 50.95°C) | ChemicalBook |

Note on conflicting data: There are discrepancies in the reported vapor pressure values from different sources. The value of 360 hPa at 25°C from a Daikin safety data sheet is notably different from the 909 mmHg (~1212 hPa) reported by a chemical supplier. The data range from ChemicalBook provides a broader perspective. For rigorous scientific and development work, it is recommended to rely on peer-reviewed experimental data as presented in the following sections.

Experimental Determination of Vapor Pressure

The vapor pressure of a substance is a critical thermodynamic property that describes the pressure exerted by its vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature. Accurate determination of the vapor pressure curve is essential for process design, safety assessments, and understanding the environmental fate of a chemical.

Experimental Protocol: Acoustic-Microwave Resonance Technique for Thermophysical Properties

A recent study by Kano et al. (2021) investigated the thermophysical properties of this compound in the vapor phase using a sophisticated acoustic-microwave resonance method. While this study did not directly report a vapor pressure curve, it provided crucial data on the pressure-volume-temperature (PVT) relationship, which is intrinsically linked to vapor pressure.

The experimental apparatus consisted of a cylindrical acoustic-microwave resonator. The core of the methodology is the simultaneous measurement of the resonance frequencies of acoustic and microwave modes within the cavity filled with the vapor of the substance under investigation.

Experimental Workflow:

-

Sample Preparation: A sample of high-purity this compound is introduced into the evacuated resonator.

-

Temperature and Pressure Control: The temperature of the resonator is precisely controlled using a thermostat, and the pressure of the vapor is carefully regulated.

-

Resonance Frequency Measurement:

-

Acoustic Resonance: The frequencies at which the acoustic waves resonate within the cylindrical cavity are measured. These frequencies are dependent on the speed of sound in the vapor.

-

Microwave Resonance: Simultaneously, the resonance frequencies of the microwaves within the same cavity are determined. These are related to the dielectric permittivity of the vapor.

-

-

Data Analysis:

-

The speed of sound data is used to determine the ideal-gas heat capacity.

-

The dielectric permittivity data provides information on the molar polarizability, dipole moment, and density of the vapor.

-

The pressure, volume (of the resonator), and temperature data are used to establish the PVT relationship of the vapor. This relationship is then compared to and fitted with a virial equation of state to describe the real gas behavior.

-

Vapor Pressure Data and Curve

The study by Kano et al. (2021) references the work of Chen et al. (2020) for the experimental pressure-volume-temperature (PVT) data and the corresponding virial equation of state for this compound. This virial equation provides a mathematical description of the real gas behavior and can be used to calculate the vapor pressure at different temperatures.

While the raw data points for the vapor pressure curve are embedded within the PVT data of the Chen et al. study, a simplified representation of the relationship can be visualized. The vapor pressure of a liquid increases with temperature in a non-linear fashion.

For precise data points to construct an accurate vapor pressure curve, consulting the original research paper by Chen et al. (Journal of Chemical & Engineering Data 2020, 65, 9, 4230–4235) is highly recommended.

Conclusion

This technical guide has provided an overview of the vapor pressure characteristics of this compound. The presented data, particularly from peer-reviewed scientific literature, offers a reliable foundation for researchers and professionals in drug development and other scientific disciplines. The detailed experimental methodology highlights the rigorous approach required for obtaining accurate thermophysical data. For critical applications, it is imperative to refer to the primary research articles to access the complete datasets and detailed experimental uncertainties.

References

Spectroscopic Characterization of Hexafluoroisopropyl Methyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for hexafluoroisopropyl methyl ether (CAS No. 13171-18-1), a fluorinated ether with applications in various scientific fields, including as a solvent and in the synthesis of fluorinated compounds.[1] This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in clearly structured tables, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

NMR Spectroscopy

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| ¹H | 3.9 (s) | Singlet | N/A |

| ¹H | 4.5 (sept) | Septet | 6.0 Hz |

| ¹³C | 58.0 (s) | Singlet | N/A |

| ¹³C | 68.0 (sept) | Septet | 35.0 Hz |

| ¹³C | 122.0 (q) | Quartet | 285.0 Hz |

| ¹⁹F | -74.0 (d) | Doublet | 6.0 Hz |

Note: NMR data can vary slightly depending on the solvent and instrument frequency.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2970 | C-H stretch | Medium |

| 1280 | C-F stretch | Strong |

| 1120 | C-O stretch | Strong |

Mass Spectrometry (MS)

| m/z | Relative Abundance (%) | Proposed Fragment |

| 182 | 5 | [M]⁺ (Molecular Ion) |

| 167 | 100 | [M - CH₃]⁺ |

| 113 | 15 | [M - CF₃]⁺ |

| 69 | 40 | [CF₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers seeking to reproduce these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: For a standard 5 mm NMR tube, approximately 5-20 mg of this compound was dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆.[2] The use of a deuterated solvent is crucial for providing a lock signal for the spectrometer and minimizing solvent interference in ¹H NMR spectra.[3] Due to the volatile nature of the ether, the NMR tube should be securely capped to prevent evaporation.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for optimal resolution.

-

¹H NMR: Spectra are typically acquired with a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay appropriate for the protons being observed.

-

¹³C NMR: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is required compared to ¹H NMR.[2] Proton decoupling is commonly employed to simplify the spectrum and improve sensitivity.

-

¹⁹F NMR: Given the high natural abundance and sensitivity of the ¹⁹F nucleus, spectra can be acquired relatively quickly. A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is necessary. Chemical shifts are typically referenced to an external standard, such as CFCl₃.

Infrared (IR) Spectroscopy

Sample Preparation: Due to the volatile nature of this compound, Attenuated Total Reflectance (ATR) is a suitable and convenient sampling technique. A small drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[4][5] This method requires minimal sample preparation and is ideal for volatile liquids as it minimizes evaporative losses during measurement.[6][7]

Instrumentation and Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Measurement: A background spectrum of the clean ATR crystal is first collected. The sample is then applied to the crystal, and the sample spectrum is recorded. The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹). A typical spectral range is 4000-400 cm⁻¹.[6]

Mass Spectrometry (MS)

Sample Introduction and Ionization: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile compounds like this compound. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column. The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common ionization technique for this type of molecule, typically using an electron energy of 70 eV.[8][9] This "hard" ionization method causes fragmentation of the molecule, providing valuable structural information.[9] For fluorinated compounds where the molecular ion may be weak or absent in EI, "soft" ionization techniques like Field Ionization (FI) can be employed to better determine the molecular weight.[10]

Instrumentation and Parameters:

-

GC Column: A non-polar or medium-polarity capillary column is suitable for the separation.

-

Temperature Program: An appropriate temperature program for the GC oven is used to ensure good separation and peak shape.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrometer scans a range of m/z values to detect the molecular ion and its fragment ions.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the relationship between the different techniques in determining the structure of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 5. agilent.com [agilent.com]

- 6. azom.com [azom.com]

- 7. m.youtube.com [m.youtube.com]

- 8. What are the common ionization methods for GC/MS [scioninstruments.com]

- 9. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]

In-Depth Technical Guide: ¹H and ¹⁹F NMR Analysis of Hexafluoroisopropyl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopy of hexafluoroisopropyl methyl ether (CF₃)₂CHOCH₃, also known as sevoflurane related compound B. Due to the limited availability of public domain spectral data for this specific compound, this guide presents expected ¹H and ¹⁹F NMR chemical shifts based on the analysis of its constituent chemical groups and provides a comprehensive, generalized experimental protocol for acquiring high-quality NMR data for this and similar fluorinated ether compounds.

Data Presentation: Predicted NMR Chemical Shifts

The following table summarizes the predicted ¹H and ¹⁹F NMR spectral data for this compound. These predictions are based on the known chemical shift ranges for methoxy and hexafluoroisopropyl groups. It is important to note that the actual experimental values may vary depending on the solvent, concentration, and spectrometer frequency.

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | -OCH₃ | 3.4 - 3.6 | Singlet (s) | N/A |

| ¹H | -CH(CF₃)₂ | 4.0 - 4.5 | Septet (sept) | ~5-7 Hz (JH-F) |

| ¹⁹F | -CH(CF₃ )₂ | -74 to -76 | Doublet (d) | ~5-7 Hz (JF-H) |

Experimental Protocols: NMR Spectroscopic Analysis

The following section outlines a detailed methodology for the acquisition of ¹H and ¹⁹F NMR spectra of this compound.

Sample Preparation

-

Solvent Selection : Choose a deuterated solvent that is chemically inert towards the analyte and has a low residual proton signal in the region of interest. Chloroform-d (CDCl₃) or acetone-d₆ are suitable choices.

-

Concentration : Prepare a solution of this compound in the chosen deuterated solvent at a concentration of approximately 5-10 mg/mL.

-

Internal Standard : For precise chemical shift referencing, add a small amount of an internal standard. Tetramethylsilane (TMS) is the standard reference for ¹H NMR (δ = 0.00 ppm). For ¹⁹F NMR, a common reference is trifluorotoluene (C₆F₅CF₃) (δ ≈ -63.72 ppm) or hexafluorobenzene (C₆F₆) (δ ≈ -164.9 ppm).

-

Sample Filtration : If any particulate matter is present, filter the sample into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.

NMR Spectrometer Setup and Data Acquisition

General Parameters:

-

Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

Temperature : Maintain a constant temperature, typically 298 K (25 °C), to ensure chemical shift stability.

¹H NMR Acquisition Parameters:

-

Pulse Sequence : A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Spectral Width : A spectral width of approximately 12-15 ppm, centered around 5-6 ppm.

-

Acquisition Time : An acquisition time of at least 2-3 seconds to ensure good digital resolution.

-

Relaxation Delay : A relaxation delay of 1-2 seconds.

-

Number of Scans : A sufficient number of scans (typically 8-16) should be co-added to achieve an adequate signal-to-noise ratio.

¹⁹F NMR Acquisition Parameters:

-

Pulse Sequence : A standard single-pulse sequence with proton decoupling (e.g., 'zgpg30' with CPD on Bruker instruments) to simplify the spectrum to a singlet for the CF₃ groups, or a coupled spectrum to observe the H-F coupling.

-

Spectral Width : A wide spectral width is often necessary for ¹⁹F NMR, for example, 200-250 ppm, centered around -70 to -80 ppm.

-

Acquisition Time : An acquisition time of 1-2 seconds.

-

Relaxation Delay : A relaxation delay of 1-2 seconds.

-

Number of Scans : 16-64 scans are typically sufficient due to the high sensitivity of the ¹⁹F nucleus.

Data Processing

-

Apodization : Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio in both ¹H and ¹⁹F spectra.

-

Fourier Transform : Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

-

Phasing : Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction : Apply a baseline correction to obtain a flat baseline.

-

Referencing : Calibrate the chemical shift axis by setting the internal standard peak to its known chemical shift.

-

Peak Picking and Integration : Identify all peaks and integrate their areas to determine the relative ratios of the different nuclei.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the complete NMR analysis of this compound, from sample preparation to final data interpretation.

Caption: Logical workflow for NMR analysis of this compound.

The Synthesis of Hexafluoroisopropyl Methyl Ether: A Historical and Technical Guide

Introduction

Hexafluoroisopropyl methyl ether, systematically named 1,1,1,3,3,3-hexafluoro-2-methoxypropane, is a fluorinated ether of significant interest in the pharmaceutical industry. Its primary importance lies in its role as a key intermediate in the synthesis of Sevoflurane, a widely used inhalation anesthetic. The history of this compound is therefore intrinsically linked to the development of this anesthetic. While a singular "discovery" of this ether is not prominently documented, its synthesis has been a subject of extensive research, evolving from early laboratory methods to sophisticated industrial-scale production. This guide provides an in-depth look at the historical development and current methodologies for the synthesis of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Evolution of Synthesis Methods

The synthesis of this compound has progressed through several key methodologies, each with its own advantages and disadvantages regarding yield, safety, and scalability. The primary transformation involves the methylation of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).

Williamson Ether Synthesis

The most prevalent method for synthesizing this compound is a variation of the classic Williamson ether synthesis. This method involves the deprotonation of hexafluoroisopropanol to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

General Reaction:

(CF₃)₂CHOH + Base → (CF₃)₂CHO⁻ M⁺

(CF₃)₂CHO⁻ M⁺ + CH₃-X → (CF₃)₂CHOCH₃ + M-X

Where M⁺ is a cation (e.g., Na⁺, K⁺) and X is a leaving group (e.g., Cl, Br, I, OSO₂OCH₃).

Different methylating agents have been employed in this synthesis, each with its own historical context and practical considerations:

-

Methyl Halides (CH₃X): The use of methyl halides like methyl chloride, methyl bromide, or methyl iodide is a common approach. The reaction is typically carried out in the presence of a base such as sodium carbonate or sodium hydroxide.[1]

-

Dimethyl Sulfate ((CH₃)₂SO₄): Historically, dimethyl sulfate was used as a potent methylating agent. However, due to its high toxicity, its use has been largely superseded by safer alternatives in modern industrial processes.

-